

An In-depth Technical Guide to the Chemical Structure and Properties of Pirifibrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pirifibrate

Cat. No.: B1209418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of **Pirifibrate**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Identity and Structure

Pirifibrate is a fibrate class lipid-lowering agent.^[1] Its chemical identity is defined by several key identifiers and structural features.

Chemical Structure:

The molecular structure of **Pirifibrate** is characterized by a 2-(4-chlorophenoxy)-2-methylpropanoate moiety linked to a pyridinylmethyl group.

Table 1: Chemical Identifiers for **Pirifibrate**

Identifier	Value	Source
IUPAC Name	[6-(hydroxymethyl)-2-pyridinyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate	PubChem[1]
CAS Number	55285-45-5	PubChem[1]
Molecular Formula	C ₁₇ H ₁₈ ClNO ₄	PubChem[1]
SMILES	CC(C)(OC1=CC=C(Cl)C=C1)C(=O)OCC2=NC(CO)=CC=C2	PubChem
InChI	InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3	PubChem[1]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its formulation, pharmacokinetics, and pharmacodynamics. While extensive experimental data for **Pirifibrate** is not readily available in the public domain, computed properties provide valuable insights.

Table 2: Physicochemical Properties of **Pirifibrate**

Property	Value	Type	Source
Molecular Weight	335.8 g/mol	Computed	PubChem
Melting Point	Data not available	-	-
Boiling Point	Data not available	-	-
Water Solubility	Data not available	-	-
logP	2.6	Computed	PubChem
Topological Polar Surface Area	68.7 Å ²	Computed	PubChem
Rotatable Bond Count	7	Computed	PubChem

Pharmacological Properties and Mechanism of Action

Pirifibrate, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR α). PPAR α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.

Upon activation by a ligand such as **Pirifibrate**, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The key pharmacological effects resulting from PPAR α activation include:

- **Increased Lipolysis and Fatty Acid Oxidation:** Upregulation of genes encoding for lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and enzymes involved in fatty acid uptake and beta-oxidation in the liver and muscle.
- **Reduced VLDL Production:** Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and reduced hepatic synthesis of triglycerides, leading to lower production of Very Low-Density Lipoprotein (VLDL).

- Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of High-Density Lipoprotein (HDL).

Signaling Pathway

The activation of PPAR α by **Pirifibrate** initiates a cascade of transcriptional events that ultimately lead to the modulation of lipid metabolism.

Figure 1: PPAR α Signaling Pathway Activated by **Pirifibrate**.

Experimental Protocols

Detailed experimental protocols specific to **Pirifibrate** are not widely published. However, the following outlines a general methodology for evaluating the activity of a PPAR α agonist, which would be applicable to **Pirifibrate**.

In Vitro PPAR α Transactivation Assay

This assay determines the ability of a compound to activate the PPAR α receptor and induce the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of human PPAR α by a test compound.

Materials:

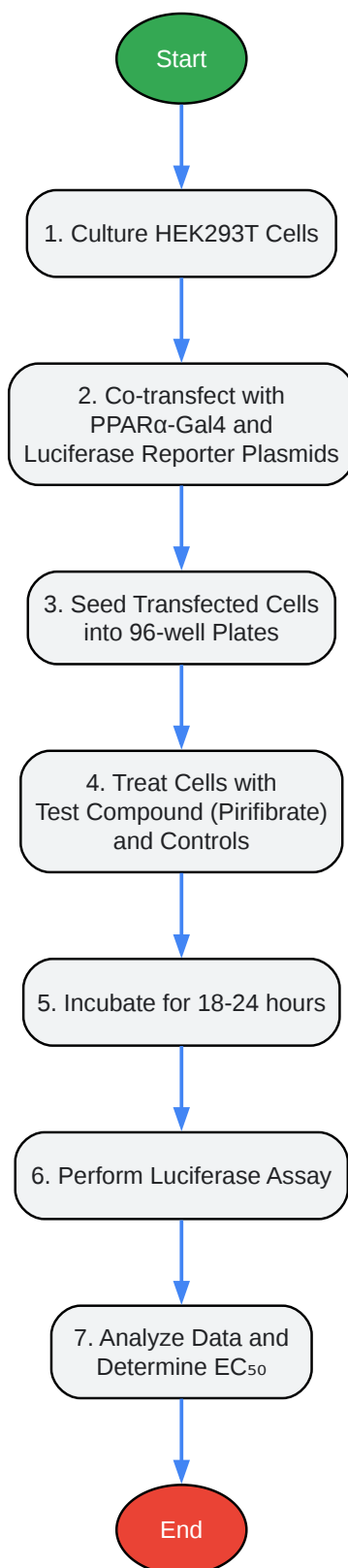
- HEK293T cells (or other suitable cell line)
- Expression plasmid for a chimeric human PPAR α -Gal4 receptor
- Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene (pGL4.35)
- Cell culture medium and supplements
- Transfection reagent
- Test compound (e.g., **Pirifibrate**) and positive control (e.g., Fenofibric acid)

- 96-well cell culture plates
- Luciferase assay reagent

Methodology:

- Cell Culture and Transfection:
 - Culture HEK293T cells in appropriate medium.
 - Co-transfect the cells with the PPAR α -Gal4 expression plasmid and the pGL4.35 luciferase reporter plasmid using a suitable transfection reagent.
- Cell Seeding:
 - Following transfection, seed the cells into 96-well plates at a density of approximately 3×10^4 cells per well.
 - Allow the cells to adhere and recover for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of the test compound and the positive control.
 - Treat the transfected cells with the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
- Luciferase Assay:
 - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Data Analysis:
 - Normalize the luciferase activity to a control for cell viability if necessary.

- Plot the dose-response curve and calculate the EC₅₀ value for the test compound.



[Click to download full resolution via product page](#)

Figure 2: General Workflow for a PPAR α Transactivation Assay.

Conclusion

Pirifibrate is a fibrate drug that functions as a PPAR α agonist, thereby modulating lipid metabolism to reduce triglyceride levels and increase HDL cholesterol. While specific experimental data on its physicochemical properties are limited, its chemical structure and computed properties provide a solid foundation for further research and development. The methodologies outlined in this guide for assessing PPAR α activation are standard in the field and can be readily applied to the characterization of **Pirifibrate** and other novel fibrate compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pirifibrate | C₁₇H₁₈ClNO₄ | CID 68720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Pirifibrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209418#chemical-structure-and-properties-of-pirifibrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com